

Physical and chemical properties of trichloropyrimidine-2-carbonitrile

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Compound of Interest

Compound Name: *trichloropyrimidine-2-carbonitrile*

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An In-depth Technical Guide to 4,5,6-Trichloropyrimidine-2-carbonitrile

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 4,5,6-trichloropyrimidine-2-carbonitrile, a versatile heterocyclic compound with significant potential in synthetic chemistry. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Core Physical and Chemical Properties

4,5,6-Trichloropyrimidine-2-carbonitrile is a polyfunctionalized pyrimidine derivative. Its multiple reactive sites make it an interesting scaffold for developing novel compounds through nucleophilic substitutions or transition metal-catalyzed coupling reactions.^[1]

Quantitative Data Summary

The key physical and chemical properties of 4,5,6-trichloropyrimidine-2-carbonitrile are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₅ Cl ₃ N ₃	[2][3]
Molecular Weight	208.43 g/mol	[2][3]
Appearance	Colorless needles	[1][4]
Melting Point	62-63 °C	[1][4]
Boiling Point	87 °C / 1.6 kPa	
Solubility	Insoluble in water.[5] Soluble in solvents like Dichloromethane (DCM) and Chloroform.[1][5]	
¹³ C NMR (125 MHz, CDCl ₃)	δ 161.1 (s), 139.7 (s), 133.2 (s), 113.4 (s)	[1]
FTIR (ATR)	ν _{max} /cm ⁻¹ 2268 (w, C≡N), 1497 (s)	[1]

Synthesis and Experimental Protocols

The synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile has been developed from various starting materials. The most detailed route begins with 4,6-dichloro-2-(methylthio)pyrimidine.[1][4] It has also been isolated as a minor product from the reaction of tetracyanoethene (TCNE) with SCl₂. [6]

Synthesis from 4,6-dichloro-2-(methylthio)pyrimidine

A multi-step synthesis route affords 4,5,6-trichloropyrimidine-2-carbonitrile with an overall yield of 67% for the intermediate 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile, which is then converted to the final product.[1] The key transformations involve nucleophilic displacement, oxidation, cyanation, and chlorination.[1]

Experimental Protocol:

- Synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (14): 4,6-dichloro-2-(methylthio)pyrimidine is treated with benzyl alcohol and sodium hydride (NaH) to displace

the chloro groups.[4]

- Oxidation to Sulfone (15): The resulting thioether (14) is oxidized using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at approximately 0 °C to yield the corresponding sulfone (15) in excellent yield (94%).[4]
- Displacement with Cyanide (16): The sulfone group is displaced by a nitrile group using potassium cyanide (KCN) in acetonitrile (MeCN) to give 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile (16) in 87% yield.[4]
- Chlorination (17): The pyrimidine ring is chlorinated at the C5 position using N-chlorosuccinimide (NCS) in acetic acid (AcOH) at about 118 °C, producing 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (17) in 95% yield.[1][4]
- Final Conversion to Product (1): The bis(benzyloxy) intermediate (17) is converted to 4,5,6-trichloropyrimidine-2-carbonitrile (1) in a two-step procedure with a 30% yield.[1] This involves reaction with trifluoroacetic acid (TFA) at 72 °C, followed by treatment with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 106 °C.[1][4]

Purification: The final product is purified by column chromatography on silica gel using a mixture of n-hexane and dichloromethane (60:40) as the eluent.[1][4] Further purification can be achieved by sublimation at 40 °C and 20 mbar.[1][4]



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Synthetic pathway to 4,5,6-trichloropyrimidine-2-carbonitrile.

Chemical Reactivity and Characterization

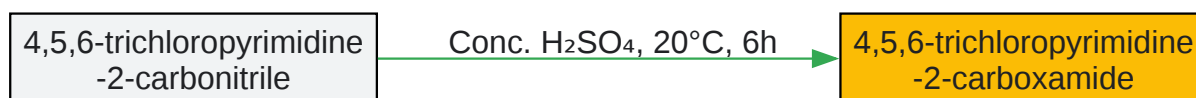
The presence of three chlorine atoms and a nitrile group on the pyrimidine ring makes this compound highly reactive and susceptible to various chemical transformations.

Hydration of the Nitrile Group

A key reaction of 4,5,6-**trichloropyrimidine-2-carbonitrile** is the hydration of its nitrile functionality to form the corresponding carboxamide.[6] This reaction provides a route to a potentially useful synthetic scaffold with one less leaving group, which could lead to more regioselective substitution chemistry.[6]

Experimental Protocol for Hydration:

- 4,5,6-**trichloropyrimidine-2-carbonitrile** is added to stirred, concentrated sulfuric acid at approximately 20 °C.[6]
- The mixture is stirred at this temperature for 6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[6]
- Upon completion, the reaction mixture is poured into crushed ice.[6]
- The product is extracted with dichloromethane (DCM), and the combined organic layers are dried over sodium sulfate (Na₂SO₄).[6]
- Evaporation of the solvent yields 4,5,6-trichloropyrimidine-2-carboxamide as colorless plates in 91% yield.[6]



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Hydration of the nitrile to form the corresponding carboxamide.

Spectroscopic Characterization

The structure of 4,5,6-**trichloropyrimidine-2-carbonitrile** and its derivatives are confirmed using various spectroscopic techniques.

- FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer, often with an ATR accessory. The presence of the nitrile group is confirmed by a characteristic weak stretching frequency ($\nu(\text{C}\equiv\text{N})$) around 2268 cm⁻¹. [1] In its hydrated product, 4,5,6-

trichloropyrimidine-2-carboxamide, this peak is absent, and new stretches for N-H (around 3402-3167 cm^{-1}) and C=O (1686 cm^{-1}) appear.[6]

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on 300 or 500 MHz spectrometers using deuterated solvents like CDCl_3 . [1] For the title compound, the ^{13}C NMR spectrum shows four distinct quaternary carbon signals. [1]
- Mass Spectrometry: Mass spectra (e.g., APCI+ or MALDI-TOF) are used to confirm the molecular weight of the synthesized compounds. [1][6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,5,6-trichloropyrimidine-2-carbonitrile is not readily available, data for structurally similar compounds like 2,4,5- and 2,4,6-trichloropyrimidine indicate that it should be handled with care. These related compounds are known to cause skin and serious eye irritation and may cause respiratory irritation. [7]

General Handling Precautions:

- Work in a well-ventilated area or a fume hood. [7][8]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [8]
- Avoid breathing dust, fumes, or vapors.
- Avoid contact with skin and eyes.
- Store in a dry, cool, and well-ventilated place in a tightly closed container.
- Incompatible Materials: Strong oxidizing agents, strong acids. [8]

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